

Structural Elucidation of 2-cyano-N-(4-nitrophenyl)acetamide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyano-N-(4-nitrophenyl)acetamide

Cat. No.: B3018879

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for the structural confirmation of **2-cyano-N-(4-nitrophenyl)acetamide** utilizing a comparative spectroscopic approach. By examining predicted and experimental data from analogous compounds, this document outlines the expected spectral characteristics in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS).

Predicted Spectroscopic Data for 2-cyano-N-(4-nitrophenyl)acetamide

The following table summarizes the anticipated spectroscopic data for the target compound based on the analysis of its functional groups and comparison with structurally similar molecules.

Spectroscopic Technique	Functional Group/Proton Environment	Predicted/Comparative Value
IR Spectroscopy	N-H Stretch (Amide)	~3300-3100 cm ⁻¹
C≡N Stretch (Nitrile)	~2260-2240 cm ⁻¹	
C=O Stretch (Amide)	~1680-1650 cm ⁻¹	
N=O Asymmetric Stretch (Nitro)	~1550-1475 cm ⁻¹	
N=O Symmetric Stretch (Nitro)	~1360-1290 cm ⁻¹	
¹ H NMR Spectroscopy	Amide N-H	~10.5 ppm (singlet)
Aromatic H (ortho to NO ₂)	~8.3 ppm (doublet)	
Aromatic H (meta to NO ₂)	~7.8 ppm (doublet)	
Methylene (-CH ₂ -)	~4.0 ppm (singlet)	
¹³ C NMR Spectroscopy	Carbonyl C=O	~162 ppm
Aromatic C (C-NO ₂)	~148 ppm	
Aromatic C (C-NH)	~142 ppm	
Aromatic C (ortho to NO ₂)	~125 ppm	
Aromatic C (meta to NO ₂)	~120 ppm	
Nitrile C≡N	~116 ppm	
Methylene -CH ₂ -	~27 ppm	
Mass Spectrometry	Molecular Ion [M] ⁺	m/z 205.05

Comparative Spectroscopic Data

To substantiate the predicted values, experimental data from structurally related compounds are presented below. These compounds provide a basis for understanding the spectroscopic behavior of the key functional moieties within **2-cyano-N-(4-nitrophenyl)acetamide**.

Table 1: ^1H and ^{13}C NMR Data of N-(4-Cyano-2-nitrophenyl)acetamide[1]

This compound is a structural isomer of the target molecule and offers valuable insight into the chemical shifts of the aromatic protons and carbons in a similar electronic environment.

Proton/Carbon	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
NH	10.55 (s)	-
Aromatic H	9.03 (d, $J=8.9$ Hz), 8.55 (d, $J=1.6$ Hz), 7.87 (m)	142.3, 138.38, 135.35, 130.13, 122.66, 106.78
CH_3	2.35 (s)	25.74
-	-	169.1 (C=O), 116.52 (C \equiv N)

Table 2: Spectroscopic Data of 2-cyano-N-phenylacetamide[2]

This compound lacks the nitro group, allowing for a direct comparison of the impact of the nitro group on the spectral data.

Spectroscopic Technique	Signal	Value
IR Spectroscopy	N-H Stretch	3270.12 cm^{-1} , 3208.40 cm^{-1}
^1H NMR Spectroscopy	Methylene ($-\text{CH}_2-$)	3.91 ppm (singlet)

Table 3: Spectroscopic Data of 4-Nitroaniline[3]

This molecule represents the aminonitrophenyl portion of the target compound.

Spectroscopic Technique	Proton Environment	^1H Chemical Shift (δ , ppm)
^1H NMR Spectroscopy	Aromatic H (ortho to NO_2)	8.02 (d)
	Aromatic H (meta to NO_2)	6.76 (d)
	Amine N-H	5.97 (s)

Experimental Protocols

Standard spectroscopic techniques would be employed for the structural confirmation of **2-cyano-N-(4-nitrophenyl)acetamide**.

Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired at room temperature.

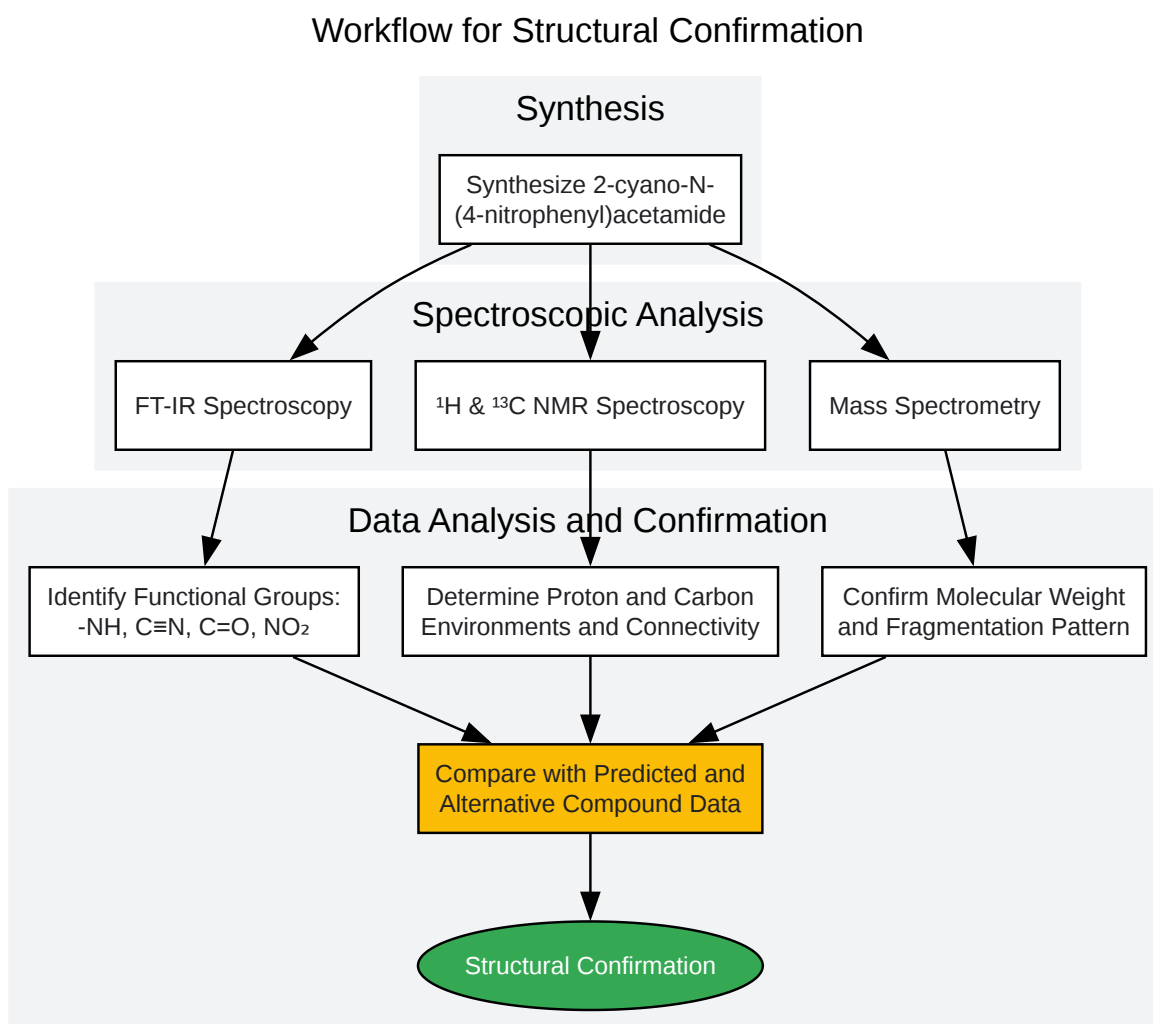
Mass Spectrometry (MS)

- Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

- Data Acquisition: The mass spectrum is recorded to determine the molecular weight and fragmentation pattern.

Logical Workflow for Structural Confirmation

The following diagram illustrates the systematic approach to confirming the structure of **2-cyano-N-(4-nitrophenyl)acetamide** using the discussed spectroscopic methods.

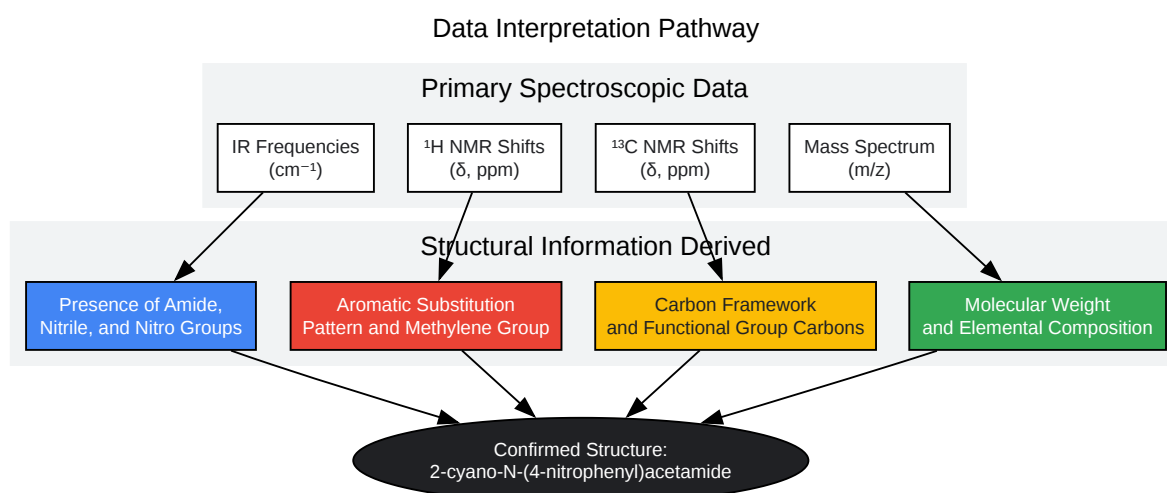


[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic confirmation of **2-cyano-N-(4-nitrophenyl)acetamide**.

Signaling Pathway of Spectroscopic Data Interpretation

The interplay between different spectroscopic data points leads to the final structural elucidation. This can be visualized as a signaling pathway where each piece of information contributes to the overall conclusion.



[Click to download full resolution via product page](#)

Caption: Interplay of spectroscopic data for structural elucidation.

- To cite this document: BenchChem. [Structural Elucidation of 2-cyano-N-(4-nitrophenyl)acetamide: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3018879#structural-confirmation-of-2-cyano-n-4-nitrophenyl-acetamide-using-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com